molecular formula C16H25NO4 B1671256 Esmolol CAS No. 81147-92-4

Esmolol

Cat. No.: B1671256
CAS No.: 81147-92-4
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Esmolol works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Cellular Effects

This compound has profound effects on cellular processes. It has been shown to have a pronounced negative inotropic effect, resulting in diastolic arrest at certain concentrations . This inhibition of contraction is maintained during ventricular pacing . At higher concentrations, this compound also abolishes action potential conduction .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting L-type calcium channels and fast sodium channels . At millimolar concentrations, this compound causes diastolic ventricular arrest by two mechanisms: at 1 mmol/L (and below), the pronounced negative inotropic effect is due largely to inhibition of L-type Ca2+ channels; additionally, higher concentrations prevent action potential conduction, probably due to the inhibition of fast Na+ channels .

Temporal Effects in Laboratory Settings

This compound has a rapid distribution half-life of about 2 minutes and an elimination half-life of about 9 minutes . The acid metabolite has an elimination half-life of about 3.7 hours . These properties make this compound suitable for short-term control of heart rate in various clinical situations .

Dosage Effects in Animal Models

In animal models, this compound has been shown to exert protective effects on the myocardium in models of ischemia and infarction . It has also been shown to accelerate the recovery of ‘stunned’ ischemic myocardium and reduce infarct size following coronary blood vessel occlusion .

Metabolic Pathways

This compound is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . This metabolism is not limited by the rate of blood flow to metabolizing tissues such as the liver or affected by hepatic or renal blood flow .

Transport and Distribution

This compound is distributed with a volume of distribution of about 3.4 L/kg . It is rapidly distributed throughout the body due to its lipophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esmolol involves several steps. One common method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and cost-effective raw materials, short reaction steps, and simple processes that do not require special reaction conditions .

Properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
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DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
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Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Esmolol
Source Human Metabolome Database (HMDB)
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Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
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Record name Esmolol
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Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.
Record name Esmolol
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CAS No.

81147-92-4, 103598-03-4
Record name Esmolol
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Record name Esmolol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Esmolol
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Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
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Record name ESMOLOL
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Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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